2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide
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Overview
Description
2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.316. The purity is usually 95%.
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Scientific Research Applications
NMR Study and Structural Analysis
A study conducted by Li Ying-jun (2012) focused on a novel oxadiazole derivative containing a benzimidazole moiety, which is similar in structure to 2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide. The study involved the synthesis of this compound and its structural determination using NMR and IR techniques. This research highlights the importance of these compounds in structural chemistry and their potential application in the study of molecular interactions (Li Ying-jun, 2012).
Potential in Antimicrobial Research
The research by Chaudhari et al. (2020) explored the synthesis of N-substituted phenyl acetamide benzimidazole-based derivatives and their efficacy against Methicillin Resistant Staphylococcus aureus (MRSA). One of the derivatives, similar in structure to this compound, showed significant potent antibacterial activity. This indicates the potential of such compounds in developing new antimicrobial agents (Chaudhari et al., 2020).
Anti-Inflammatory Properties
Bhor and Sable (2022) investigated the anti-inflammatory activity of various benzimidazole derivatives, including those structurally related to this compound. The study involved the synthesis of these compounds and testing their effectiveness in reducing inflammation, demonstrating their potential in medicinal chemistry for developing new anti-inflammatory drugs (Bhor & Sable, 2022).
Antitumor Activity
Yurttaş et al. (2015) synthesized benzimidazole derivatives and evaluated their antitumor activity against various human tumor cell lines. The structural similarity of these compounds to this compound suggests their potential in cancer research, particularly in the development of new chemotherapeutic agents (Yurttaş et al., 2015).
Applications in Chemical Synthesis
In the field of chemical synthesis, such compounds are crucial in the development of new synthetic routes and methodologies. For instance, the work by Drabina et al. (2009) on dye intermediates involving benzimidazole derivatives underscores their importance in industrial chemistry and materials science (Drabina et al., 2009).
Mechanism of Action
Target of Action
The primary target of 2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide is the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .
Mode of Action
The compound interacts with its target, the AHR, in a manner similar to that of the well-known AHR antagonist, CH-223191 .
Biochemical Pathways
It is known that the modulation of the canonical pathway of ahr occurs during several chronic diseases and that its abrogation might be of clinical interest for metabolic and inflammatory pathological processes .
Pharmacokinetics
The pharmacodynamic and pharmacokinetic properties of ahr antagonists have been investigated in different in vivo rodent models of disease .
Result of Action
The effects of ahr antagonists have been widely investigated in diverse models of disease, including interstitial cystitis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, AHR ligands come from the environment and from the microbiota and cellular metabolism . .
Properties
IUPAC Name |
2-[2-(2-methylphenyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-6-2-3-7-12(11)16-18-13-8-4-5-9-14(13)19(16)10-15(17)20/h2-9H,10H2,1H3,(H2,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMSCJHBQVEDEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.